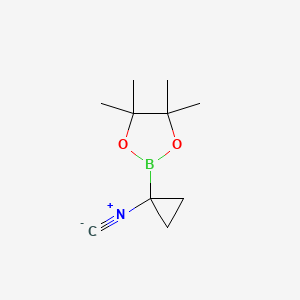
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane is an organic compound with the molecular formula C10H16BNO2. This compound is notable for its unique structure, which includes an isocyano group and a dioxaborolane ring attached to a cyclopropane ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
Métodos De Preparación
The synthesis of 1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the isocyano group and the dioxaborolane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Análisis De Reacciones Químicas
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The dioxaborolane ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development.
Material Science: It is used in the preparation of advanced materials with unique properties.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mecanismo De Acción
The mechanism of action of 1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane involves its interaction with specific molecular targets. The isocyano group can form strong bonds with metal centers, making it a valuable ligand in coordination chemistry. The dioxaborolane ring can participate in boron-mediated reactions, facilitating the formation of new chemical bonds. These interactions are crucial for the compound’s role in catalysis and organic synthesis.
Comparación Con Compuestos Similares
1-Isocyano-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane can be compared with similar compounds such as:
1-Isocyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound has a benzene ring instead of a cyclopropane ring, which affects its reactivity and applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound lacks the isocyano group, making it less versatile in certain reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole:
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H16BNO2 |
|---|---|
Peso molecular |
193.05 g/mol |
Nombre IUPAC |
2-(1-isocyanocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H16BNO2/c1-8(2)9(3,4)14-11(13-8)10(12-5)6-7-10/h6-7H2,1-4H3 |
Clave InChI |
AMQSNSZXSIEFIN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


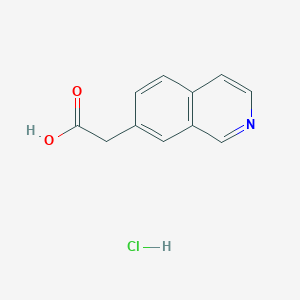
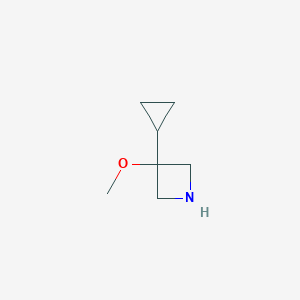
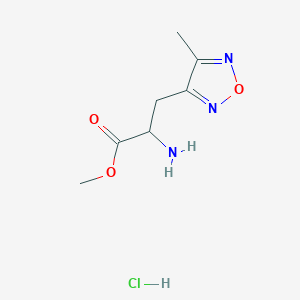
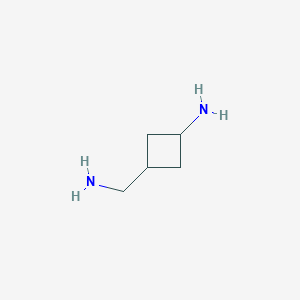
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid](/img/structure/B13506324.png)

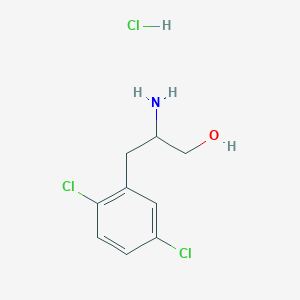
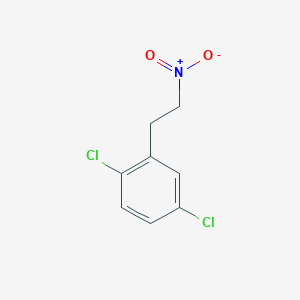
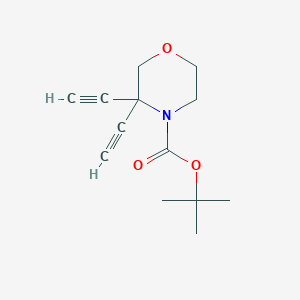
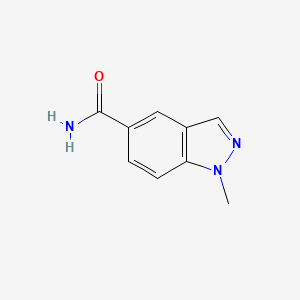
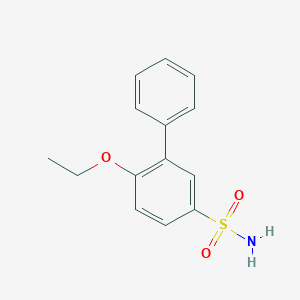
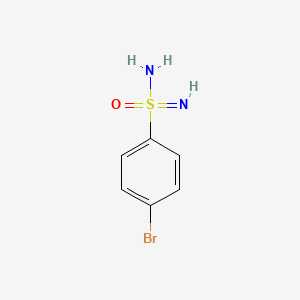
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)

